![molecular formula C21H20O7 B2451363 2-[3-(3-metoxifenoxi)-4-oxo-cromén-7-il]oxietil propanoato CAS No. 637749-33-8](/img/structure/B2451363.png)
2-[3-(3-metoxifenoxi)-4-oxo-cromén-7-il]oxietil propanoato
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ethyl 2-{[3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate is a complex organic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by its unique structure, which includes a chromen-4-one core, a methoxyphenoxy group, and an ethyl ester moiety. It is of significant interest in various fields of scientific research due to its potential biological activities and applications in material science.
Aplicaciones Científicas De Investigación
ethyl 2-{[3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development.
Industry: Utilized in the development of novel materials with specific properties, such as fluorescence or conductivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-{[3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate typically involves a multi-step process. One common method includes the following steps:
Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through the condensation of salicylaldehyde with an appropriate β-ketoester under basic conditions.
Introduction of the Methoxyphenoxy Group: The methoxyphenoxy group is introduced via an etherification reaction. This involves the reaction of the chromen-4-one intermediate with 3-methoxyphenol in the presence of a suitable base such as potassium carbonate.
Esterification: The final step involves the esterification of the resulting intermediate with ethyl bromoacetate under reflux conditions to yield ethyl 2-{[3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
ethyl 2-{[3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to yield corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert the ketone group into an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester moiety, where the ethoxy group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amides or thioesters.
Mecanismo De Acción
The mechanism of action of ethyl 2-{[3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate is not fully understood. it is believed to interact with various molecular targets and pathways, including:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in inflammatory or cancer pathways.
Receptor Binding: It may bind to certain receptors, modulating their activity and leading to therapeutic effects.
Signal Transduction: The compound could interfere with signal transduction pathways, affecting cellular processes such as proliferation and apoptosis.
Comparación Con Compuestos Similares
ethyl 2-{[3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate can be compared with other chromen-4-one derivatives, such as:
Ethyl 2-[3-(4-methoxyphenoxy)-4-oxochromen-7-yl]oxypropanoate: Similar structure but with a different position of the methoxy group.
Ethyl 2-[3-(2-methoxyphenoxy)-4-oxochromen-7-yl]oxypropanoate: Another isomer with the methoxy group in a different position.
Ethyl 2-[3-(3-chlorophenoxy)-4-oxochromen-7-yl]oxypropanoate: Contains a chloro group instead of a methoxy group.
These compounds share similar core structures but differ in their substituents, which can significantly impact their chemical properties and biological activities.
Propiedades
IUPAC Name |
ethyl 2-[3-(3-methoxyphenoxy)-4-oxochromen-7-yl]oxypropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O7/c1-4-25-21(23)13(2)27-16-8-9-17-18(11-16)26-12-19(20(17)22)28-15-7-5-6-14(10-15)24-3/h5-13H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQXPOMRVWORGJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)OC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=CC(=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(5-chloro-2,4-dimethoxyphenyl)-2-({3-[2-(4-chlorophenyl)ethyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2451283.png)
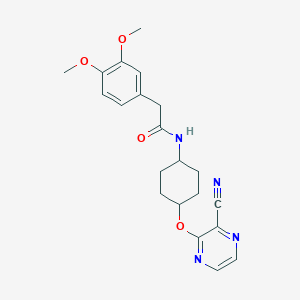
![1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-2-(4-hydroxy-3-methylphenyl)ethanone](/img/structure/B2451286.png)
![2-(Allylsulfanyl)-4-(4-methoxyphenoxy)thieno[3,2-d]pyrimidine](/img/structure/B2451288.png)
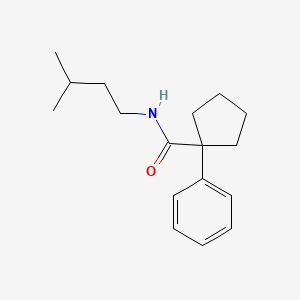
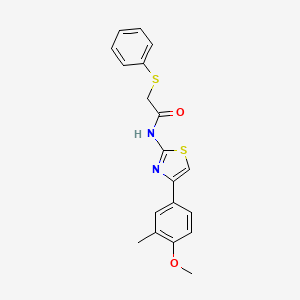
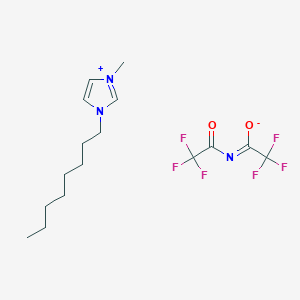
![4-({[6-chloro-2-(4-chlorophenyl)-1H-1,3-benzimidazol-1-yl]oxy}methyl)phenyl methyl ether](/img/structure/B2451293.png)
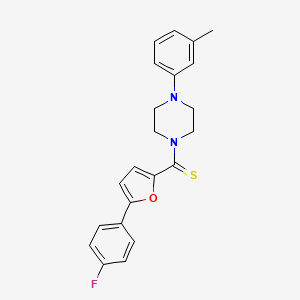
![5-Chloro-N-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-YL]-2-methoxybenzamide](/img/structure/B2451297.png)
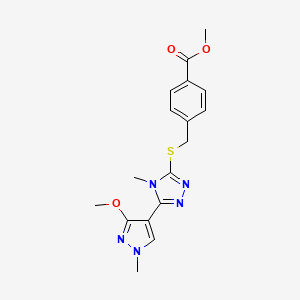
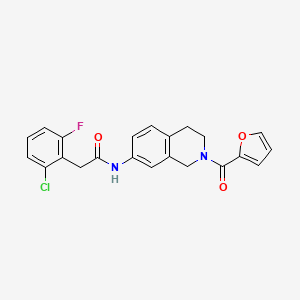
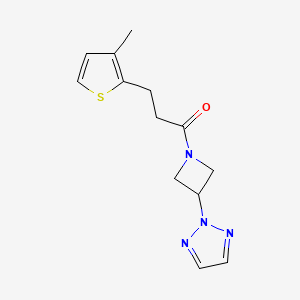
![8-(azepan-1-ylmethyl)-3-(benzo[d]thiazol-2-yl)-7-hydroxy-2H-chromen-2-one](/img/structure/B2451303.png)
